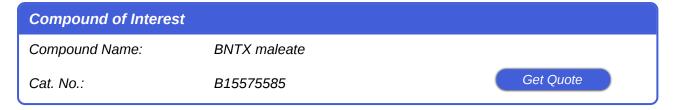


In-Depth Technical Guide: BNTX Maleate (CAS 864461-31-4)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BNTX maleate, with the CAS number 864461-31-4, is the maleate salt of 7-benzylidenenaltrexone. It is a potent and highly selective antagonist of the delta-1 (δ_1) opioid receptor. This technical guide provides a comprehensive overview of **BNTX maleate**, including its chemical properties, mechanism of action, synthesis, and key experimental data. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in their understanding and potential application of this compound.

Chemical and Physical Properties

BNTX maleate is a derivative of naltrexone and is characterized by the presence of a benzylidene moiety at the 7-position. This structural modification is crucial for its high affinity and selectivity for the δ_1 -opioid receptor.



Property	Value	Reference
Chemical Name	7-Benzylidenenaltrexone maleate	[1]
Synonym	BNTX maleate	[1]
CAS Number	864461-31-4	[1]
Molecular Formula	C27H27NO4 • C4H4O4	[1]
Molecular Weight	545.59 g/mol	[1]
Purity	≥99% (HPLC)	[1]
Appearance	Yellow solid	_
Solubility	Soluble in DMSO and to 10 mM in water with gentle warming.	
Storage	Desiccate at -20°C	[1]

Mechanism of Action and Signaling Pathway

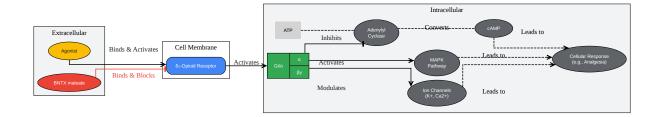
BNTX maleate functions as a competitive antagonist at the δ_1 -opioid receptor, a member of the G-protein coupled receptor (GPCR) family. The δ -opioid receptors are coupled to inhibitory G-proteins (Gi/Go).

Upon activation by an agonist, the δ_1 -opioid receptor initiates a signaling cascade that includes:

- Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- Modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type voltage-gated calcium channels.
- Activation of the mitogen-activated protein kinase (MAPK) pathway.

BNTX maleate competitively binds to the δ_1 -opioid receptor, preventing the binding of endogenous or exogenous agonists and thereby blocking the initiation of these downstream signaling events.





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Caption: δ_1 -Opioid Receptor Signaling Pathway and **BNTX Maleate** Antagonism.

Biological Activity

BNTX maleate is a highly selective δ_1 -opioid receptor antagonist with demonstrated activity in both in vitro and in vivo models.

In Vitro Activity



Parameter	Value	Species	Assay	Reference
Κί (δι)	0.1 nM	Guinea Pig	Radioligand Binding Assay ([³H]DPDPE)	[2]
Κί (δ2)	10.8 nM	Guinea Pig	Radioligand Binding Assay ([³H]DSLET)	
Ki (μ)	13.3 nM	Guinea Pig	Radioligand Binding Assay	
Кі (к)	58.6 nM	Guinea Pig	Radioligand Binding Assay	_

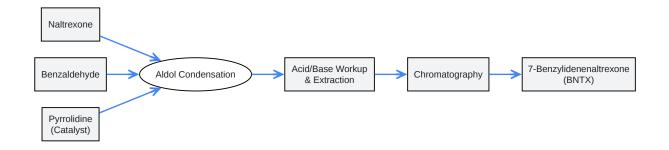
In Vivo Activity

Parameter	Value	Species	Assay	Reference
ED ₅₀ (Antinociception)	46.4 pmol/animal	Mouse	Tail-Flick Test	
Antagonism of DPDPE-induced antinociception (ED ₅₀ dose ratio)	7.2	Mouse	Tail-Flick Test (i.c.v. administration)	[2]

Experimental Protocols Synthesis of 7-Benzylidenenaltrexone

The synthesis of 7-benzylidenenaltrexone, the active component of **BNTX maleate**, is typically achieved through an aldol condensation reaction. An improved, scalable synthesis has been reported.





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Caption: General workflow for the synthesis of 7-Benzylidenenaltrexone.

Protocol:

- Naltrexone is dissolved in a suitable solvent.
- Pyrrolidine is added as a catalyst at 0°C under an inert atmosphere.
- Benzaldehyde is added to the reaction mixture.
- The reaction is stirred for a specified period to allow for the aldol condensation to occur.
- The reaction is quenched, and the pH is adjusted to facilitate the extraction of the product.
- The crude product is extracted using an organic solvent.
- The final product is purified using column chromatography.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of **BNTX maleate** for opioid receptors.

Protocol:

 Membrane Preparation: Brain tissue (e.g., from guinea pig) is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the opioid receptors.



- Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]DPDPE for δ1 receptors) and varying concentrations of BNTX maleate.
- Incubation: The plate is incubated at a specific temperature for a set time to allow binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
- Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
- Data Analysis: The Ki value is calculated from the IC₅₀ value (the concentration of BNTX maleate that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[3]

Tail-Flick Test

This in vivo assay is used to assess the antinociceptive (pain-relieving) or antagonistic effects of **BNTX maleate**.

Protocol:

- Acclimatization: Mice are habituated to the testing apparatus to minimize stress.
- Drug Administration: BNTX maleate is administered to the animals (e.g., intracerebroventricularly, i.c.v.).
- Noxious Stimulus: A radiant heat source is focused on the animal's tail.
- Latency Measurement: The time taken for the mouse to "flick" its tail away from the heat source is recorded. A cut-off time is set to prevent tissue damage.
- Data Analysis: The antinociceptive effect is measured as an increase in the tail-flick latency.
 To determine the antagonistic effect, the ability of BNTX maleate to block the antinociceptive



effect of a known opioid agonist (like DPDPE) is assessed by comparing the agonist's ED₅₀ in the presence and absence of **BNTX maleate**.

B-Cell Proliferation Assay

This assay is used to evaluate the effect of **BNTX maleate** on the proliferation of immune cells.

Protocol:

- B-Cell Isolation: B-lymphocytes are isolated from the spleens of mice.
- Cell Culture: The isolated B-cells are cultured in 96-well plates.
- Stimulation and Treatment: The B-cells are stimulated to proliferate using a mitogen (e.g., lipopolysaccharide or anti-IgM antibody) in the presence of varying concentrations of BNTX maleate.
- Proliferation Measurement: After a set incubation period (e.g., 48-72 hours), a marker of proliferation is added to the cultures. A common method is the incorporation of [³H]-thymidine into the DNA of dividing cells.
- Harvesting and Counting: The cells are harvested, and the amount of incorporated [³H]thymidine is measured using a scintillation counter.
- Data Analysis: The effect of BNTX maleate on B-cell proliferation is determined by comparing the level of [3H]-thymidine incorporation in treated versus untreated cells.

Pharmacokinetics and Toxicology

As of the date of this guide, detailed public information regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and comprehensive toxicology studies specifically for **BNTX maleate** is limited. For drug development purposes, these parameters would need to be determined through dedicated preclinical studies.

Conclusion

BNTX maleate is a valuable pharmacological tool for the study of δ_1 -opioid receptor function. Its high potency and selectivity make it a standard antagonist for this receptor subtype. The



information and protocols provided in this guide are intended to facilitate further research and development involving this compound. Further studies are warranted to fully characterize its pharmacokinetic and toxicological profile for any potential therapeutic applications.

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